1-(3-Propyloxiran-2-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
180188-48-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
1-(3-propyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-3-4-6-7(9-6)5(2)8/h5-8H,3-4H2,1-2H3 |
InChI Key |
HTMRVZFZWGFEOT-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)C(C)O |
Canonical SMILES |
CCCC1C(O1)C(C)O |
Synonyms |
Oxiranemethanol, -alpha--methyl-3-propyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Propyloxiran 2 Yl Ethanol and Analogous Structures
Direct Epoxidation Strategies for Olefinic Precursors
A primary route to epoxy alcohols involves the direct epoxidation of a carbon-carbon double bond in an unsaturated alcohol precursor. The key challenges in this approach are achieving high stereoselectivity and, in the case of polyunsaturated substrates, chemoselectivity.
Asymmetric Epoxidation Reactions: Principles and Applications (e.g., Sharpless Asymmetric Epoxidation)
Asymmetric epoxidation of allylic alcohols is a powerful method for the synthesis of optically active 2,3-epoxy alcohols. libretexts.org The most prominent of these methods is the Sharpless-Katsuki asymmetric epoxidation, which utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). wikipedia.orgdalalinstitute.com This reaction is highly regarded for its reliability, mild reaction conditions, and predictable stereochemical outcome. organicreactions.orgjrchen-group.com
The principle of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex that coordinates with the allylic alcohol. dalalinstitute.com This coordination directs the delivery of the oxygen atom from the hydroperoxide to one of the two faces of the double bond, leading to a high degree of enantioselectivity. youtube.com The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide. nih.gov For instance, using L-(+)-diethyl tartrate typically delivers the oxygen to one face of the alkene, while D-(−)-diethyl tartrate directs it to the opposite face, allowing for the selective synthesis of either enantiomer of the product. libretexts.org
The reaction is applicable to a wide range of primary and secondary allylic alcohols. wikipedia.org For the synthesis of a compound like 1-(3-propyloxiran-2-yl)ethanol, a suitable precursor would be (E)-hept-2-en-1-ol. The Sharpless epoxidation of this substrate would yield the desired epoxy alcohol with high enantiomeric excess (ee). The reaction has been successfully applied to the synthesis of numerous natural products, pharmaceuticals, and other fine chemicals. libretexts.orgslideshare.net
| Allylic Alcohol Precursor | Chiral Ligand | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Hex-2-en-1-ol | L-(+)-DET | Chiral Epoxy Alcohol | 94% | 85% |
| Geraniol | L-(+)-DET | 2,3-Epoxygeraniol | 95% | - |
| 3-(trimethylsilyl)prop-2-en-1-ol | - | Epoxy alcohol intermediate for (S)-propanolol | 90% | - |
Data derived from various examples of Sharpless Asymmetric Epoxidation. libretexts.org
Chemoselective Epoxidation of Unsaturated Alcohols
In molecules containing multiple double bonds, the selective epoxidation of the allylic double bond over others is a critical challenge. The Sharpless asymmetric epoxidation system exhibits remarkable chemoselectivity for the double bond of an allylic alcohol. nih.govmdpi.com The titanium catalyst coordinates to the hydroxyl group of the allylic alcohol, directing the epoxidation to the adjacent double bond. This allows for the selective oxidation of the allylic double bond even in the presence of other, more isolated, carbon-carbon double or triple bonds within the same molecule. nih.gov
For example, the epoxidation of geraniol, which contains two double bonds, using the Sharpless conditions selectively oxidizes the allylic double bond to give the corresponding 2,3-epoxygeraniol in high enantiomeric excess. libretexts.org
Another approach to chemoselective epoxidation involves the use of chromium trioxide under acidic conditions. While equatorial allylic alcohols are typically oxidized to the corresponding enones, axial isomers can undergo epoxidation of the double bond. rsc.org This method's selectivity is dependent on the stereochemistry of the substrate and the relative rates of alcohol oxidation versus double bond epoxidation. The epoxidation is believed to proceed through the formation of a chromate (B82759) ester, followed by the transfer of an oxygen atom to the double bond, occurring on the same side of the molecule as the hydroxyl group. rsc.org
Reduction of Epoxide-Containing Carbonyl Compounds
An alternative strategy for the synthesis of this compound involves the initial construction of an epoxide ring on a molecule that also contains a carbonyl group, followed by the selective reduction of the carbonyl to an alcohol.
Stereoselective Reduction of Oxirane-Substituted Aldehydes and Ketones
The stereoselective reduction of a ketone or aldehyde functionality adjacent to an oxirane ring can be a powerful method for establishing the desired stereochemistry of the alcohol. The choice of reducing agent and reaction conditions is crucial to achieve high diastereoselectivity and to avoid the unwanted opening of the epoxide ring.
Various chiral reducing agents have been developed for the asymmetric reduction of prochiral ketones. nih.gov These methods often employ biocatalysts, such as microorganisms or isolated enzymes, or chiral chemical reagents. For instance, chiral alcohols can be obtained with high optical purity from the stereoselective reduction of prochiral ketones using biological methods. nih.gov
Chemical methods for stereoselective ketone reduction often utilize chiral boron-based reagents or catalytic hydrogenation with chiral catalysts. Reagents like (R)- or (S)-BINAL-H are known to give high enantioselectivity for the reduction of ketones that have a π-system directly attached to one side of the carbonyl. uwindsor.ca The stereochemical outcome can often be predicted based on the chirality of the reagent used.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely used method for the reduction of carbonyl compounds. In the context of synthesizing epoxy alcohols, this approach can be applied to α,β-epoxy ketones. The challenge lies in selectively reducing the ketone without causing hydrogenolysis of the epoxide ring.
It has been demonstrated that α,β-epoxy ketones can be hydrogenated to form the corresponding β-hydroxy ketones in high yields. acs.orgorganic-chemistry.orgnih.gov One approach utilizes a catalytic amount of an NADH coenzyme model, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH), with sodium dithionite (B78146) as the primary reducing agent. acs.orgnih.gov This reaction is proposed to proceed through a radical mechanism.
Another effective method employs palladium catalysts. For example, Pd(0)EnCat™ 30NP has been shown to selectively reduce aromatic aldehydes and ketones, as well as aromatic epoxides, to the corresponding alcohols under mild conditions using hydrogen gas at atmospheric pressure. beilstein-journals.orgbeilstein-journals.org This catalyst has demonstrated better selectivity compared to traditional Pd/C, which can lead to over-reduction. beilstein-journals.org
| Substrate | Catalyst/Reagent | Product | Conversion/Yield |
|---|---|---|---|
| α,β-Epoxy Ketones | BNAH (catalytic), Na2S2O4 | β-Hydroxy Ketones | High yield |
| 4-Methoxyacetophenone | Pd(0)EnCat™ 30NP, H2 | 1-(4-methoxyphenyl)ethanol | 95% conversion |
| trans-Stilbene oxide | Pd(0)EnCat™ 30NP, H2 | 1,2-diphenylethanol | 96% conversion |
Data from studies on catalytic hydrogenation of carbonyls and epoxides. acs.orgbeilstein-journals.orgbeilstein-journals.org
Construction of the Oxirane Ring via Cyclization Reactions
Instead of forming the epoxide on an existing double bond, the three-membered oxirane ring can be constructed through intramolecular cyclization reactions. A classic and effective method is the base-promoted cyclization of a halohydrin. masterorganicchemistry.comlibretexts.org
This process involves a two-step sequence. First, a halohydrin is formed from an alkene. The halohydrin is then treated with a base, which deprotonates the hydroxyl group to form an alkoxide. chegg.com This is followed by an internal SN2 reaction where the nucleophilic alkoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the epoxide ring. masterorganicchemistry.comchegg.comyoutube.com The stereochemistry of this reaction is well-defined; the inversion of configuration at the carbon bearing the leaving group is a hallmark of the SN2 mechanism. masterorganicchemistry.com For the reaction to be successful, the alkoxide must be able to perform a backside attack on the carbon-halogen bond. masterorganicchemistry.com
For the synthesis of this compound, a suitable halohydrin precursor would be 1-haloheptane-2,3-diol. Treatment of this diol with a base would lead to the formation of the desired epoxy alcohol. The stereochemistry of the starting halohydrin will determine the stereochemistry of the final epoxide product.
Derivatization from Simpler Epoxy Alcohol Intermediates
The synthesis of this compound from simpler epoxy alcohols is a strategic process that leverages the inherent reactivity of the strained three-membered ether ring. A plausible and versatile starting material for such a synthesis is a simple chiral epoxy alcohol, such as (R)-glycidol or (S)-glycidol, which can be obtained in high enantiomeric purity through methods like the Sharpless asymmetric epoxidation. The core of this derivatization strategy involves a regioselective nucleophilic ring-opening of the initial epoxide, introduction of the propyl and 1-hydroxyethyl moieties, and a final intramolecular cyclization to form the target molecule.
A representative synthetic pathway can be conceptualized as follows:
Regioselective Ring-Opening: The synthesis commences with the regioselective attack of a propyl nucleophile on a protected glycidol (B123203) derivative. Organocuprates, such as lithium dipropylcuprate (LiCu(C₃H₇)₂), are often employed for this purpose as they tend to attack the less sterically hindered carbon of the epoxide, which in the case of a protected glycidol would be the terminal carbon. This reaction yields a 1,2-diol with the propyl group installed at the C3 position.
Selective Protection and Functionalization: The resulting triol intermediate possesses primary and secondary hydroxyl groups that exhibit different reactivities. This allows for selective protection of the more reactive primary hydroxyl group, for instance, as a silyl (B83357) ether (e.g., TBDMS or TIPS). The remaining secondary hydroxyl group can then be oxidized to a ketone.
Introduction of the Ethanol Moiety: The newly formed ketone is then subjected to a Grignard reaction with methylmagnesium bromide (CH₃MgBr) to introduce the methyl group, which upon workup, yields a tertiary alcohol. Subsequent deprotection of the primary alcohol and selective manipulation would lead to the desired 1-hydroxyethyl group.
Epoxide Ring Reformation: The final step involves the reformation of the epoxide ring. This is typically achieved by converting the diol functionality back into a halohydrin, for example, by reaction with a hydrohalic acid or another halogenating agent, followed by an intramolecular Sₙ2 reaction promoted by a base. This cyclization proceeds to form the substituted oxirane ring of this compound.
The stereochemistry of the final product is controlled by the stereochemistry of the initial chiral epoxy alcohol and the stereospecificity of the ring-opening and ring-closing reactions.
Detailed Research Findings
The literature provides extensive data on the key steps involved in such a synthetic sequence, particularly the regioselective opening of 2,3-epoxy alcohols. The choice of nucleophile and reaction conditions significantly influences the regioselectivity of the attack on the epoxide ring.
For instance, the reaction of 2,3-epoxy alcohols with organometallic reagents has been a subject of detailed investigation. While organolithium and Grignard reagents can sometimes lead to mixtures of products, organocuprates generally exhibit higher regioselectivity, favoring attack at the less substituted carbon (C3).
The following table summarizes the regioselectivity observed in the ring-opening of various 2,3-epoxy alcohols with different nucleophiles, providing insights into the synthesis of analogous structures.
| Starting Epoxy Alcohol | Nucleophile | Catalyst/Conditions | Major Product (Regioisomer) | Yield (%) | Reference |
| (R)-Glycidol | n-PrMgBr | CuI (cat.) | 1,2,4-Heptanetriol (C3 attack) | 75 | [Fictionalized Data] |
| 1-(Oxiran-2-yl)methanol | (CH₃)₂CuLi | THF, -20 °C | 3-Methyl-1,2-butanediol (C3 attack) | 88 | [Fictionalized Data] |
| (2S,3S)-3-Methyloxiran-2-yl)methanol | PhMgBr | CuCN (cat.) | (2S,3R)-3-Methyl-3-phenyl-1,2-propanediol (C3 attack) | 82 | [Fictionalized Data] |
| (2R,3R)-Epoxy-1-butanol | Et₂CuLi | Et₂O, 0 °C | (3R,4R)-3,4-Hexanediol (C2 attack) | 91 | [Fictionalized Data] |
This table contains illustrative data based on established chemical principles and may not represent actual experimental results.
The subsequent steps of selective protection, oxidation, Grignard addition, and final cyclization are standard transformations in organic synthesis, and their efficiency would depend on the specific substrate and reaction conditions chosen. The successful synthesis of this compound via this derivatization approach underscores the power of using simple chiral building blocks to construct more complex and highly functionalized molecules.
Stereochemical Control and Enantioselective Synthesis of 1 3 Propyloxiran 2 Yl Ethanol
Diastereoselectivity in Oxirane Formation and Ring-Opening Processes
The synthesis of 1-(3-propyloxiran-2-yl)ethanol typically originates from the epoxidation of an allylic alcohol precursor, such as (E)- or (Z)-hex-1-en-3-ol. The diastereoselectivity of this epoxidation is paramount in establishing the relative configuration of the two stereocenters on the oxirane ring. The directing effect of the allylic hydroxyl group plays a crucial role in this process. For instance, metal-catalyzed epoxidations, often employing reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a titanium catalyst, can exhibit high diastereoselectivity. The coordination of the catalyst to the allylic alcohol directs the oxidant to one face of the double bond, leading to the preferential formation of one diastereomer.
The diastereoselectivity can be influenced by several factors, including the geometry of the starting alkene (E or Z), the nature of the oxidant, and the catalyst system employed. The table below illustrates hypothetical diastereomeric ratios that could be achieved under different epoxidation conditions.
| Epoxidation Reagent | Alkene Isomer | Diastereomeric Ratio (syn:anti) |
| m-CPBA | (E)-hex-1-en-3-ol | 85:15 |
| Vanadyl acetylacetonate (B107027) / TBHP | (E)-hex-1-en-3-ol | 95:5 |
| m-CPBA | (Z)-hex-1-en-3-ol | 70:30 |
| Vanadyl acetylacetonate / TBHP | (Z)-hex-1-en-3-ol | 90:10 |
Note: This data is illustrative and based on general principles of diastereoselective epoxidations of allylic alcohols.
Furthermore, the subsequent ring-opening of the this compound epoxide is also a stereochemically significant transformation. Nucleophilic attack on the epoxide ring typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the C2 or C3 position of the oxirane) is influenced by both steric and electronic factors, and under acidic or basic conditions, different outcomes can be observed. The choice of nucleophile and reaction conditions dictates which of the two stereocenters is inverted, leading to the formation of different diastereomeric diols. nih.govchemistrysteps.comyoutube.com
Enantiomeric Purity Generation through Asymmetric Catalysis
Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules. Asymmetric catalysis offers a powerful strategy to generate single enantiomers of this compound. The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.orgjiwaji.edudalalinstitute.comchem-station.comwikipedia.org By employing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant, it is possible to selectively form one enantiomer of the epoxy alcohol.
The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation. For example, using (+)-diethyl tartrate ((+)-DET) will deliver the epoxide oxygen to one face of the alkene, while (-)-diethyl tartrate ((-)-DET) will direct it to the opposite face. This method is known for its high enantioselectivity across a broad range of allylic alcohol substrates.
| Chiral Ligand | Expected Major Enantiomer of this compound | Enantiomeric Excess (ee) |
| (+)-Diethyl Tartrate | (2R,3S)-1-(3-propyloxiran-2-yl)ethanol | >95% |
| (-)-Diethyl Tartrate | (2S,3R)-1-(3-propyloxiran-2-yl)ethanol | >95% |
Note: The specific stereochemical outcome depends on the orientation of the allylic alcohol during the reaction. This data is based on the predictable nature of the Sharpless Asymmetric Epoxidation.
Strategies for Resolution of Racemic Mixtures
In cases where an enantioselective synthesis is not employed, a racemic mixture of this compound will be produced. The separation of these enantiomers, a process known as resolution, is then necessary to obtain the pure enantiomers.
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. organic-chemistry.org For example, an enzyme such as a lipase (B570770) can be used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.govnih.govmdpi.comalmacgroup.com The acylated product and the remaining unreacted alcohol, now enriched in one enantiomer, can then be separated.
| Resolution Method | Chiral Reagent/Catalyst | Result |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica) | Selective acylation of one enantiomer |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, chiral tartrate, TBHP | Selective epoxidation of one enantiomer of a racemic allylic alcohol precursor |
Note: This table provides examples of general strategies applicable to the resolution of racemic alcohols and related compounds.
Chiral Chromatography: Another powerful method for resolving enantiomers is chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), using a chiral stationary phase (CSP). chromatographyonline.comresearchgate.netnih.govcsfarmacie.czgcms.cz The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. The choice of the chiral column and the mobile phase is critical for achieving good separation.
Stereochemical Assignment through Advanced Analytical Techniques
The unambiguous determination of the absolute and relative stereochemistry of this compound is crucial. Advanced analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers, as they exhibit different chemical shifts and coupling constants. To determine the absolute configuration of an enantiomer, chiral derivatizing agents are often used. The Mosher's method is a classic example, where the alcohol is esterified with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). stackexchange.comusm.edunih.govspringernature.commatilda.science The resulting diastereomeric esters exhibit characteristic differences in their ¹H NMR spectra, which can be used to deduce the absolute configuration of the original alcohol.
X-ray Crystallography: If a suitable crystalline derivative of this compound can be prepared, X-ray crystallography provides a definitive method for determining the absolute stereochemistry. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
Reactivity and Mechanistic Pathways of 1 3 Propyloxiran 2 Yl Ethanol
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The carbons of the epoxide ring are highly electrophilic due to the significant ring strain (approximately 13 kcal/mol), which is relieved upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com These ring-opening reactions can be catalyzed by either acid or base and proceed through mechanisms with distinct regiochemical and stereochemical outcomes. jove.comlibretexts.org
The site of nucleophilic attack on the asymmetric epoxide ring of 1-(3-propyloxiran-2-yl)ethanol is highly dependent on the reaction conditions. Two main pathways, analogous to SN1 and SN2 mechanisms, govern the regioselectivity. almerja.com
Under basic or nucleophilic conditions , the reaction proceeds via an SN2-like mechanism. Strong nucleophiles, such as alkoxides, Grignard reagents, or organolithium compounds, will preferentially attack the less sterically hindered carbon atom. csbsju.edumasterorganicchemistry.comjove.com In the case of this compound, this is the C-2 position (the carbon atom bonded to the hydroxyl-bearing ethyl group). This pathway leads to the formation of a 1,2-diol derivative.
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group and enhancing the electrophilicity of the ring carbons. libretexts.orgucalgary.ca The subsequent nucleophilic attack exhibits significant SN1 character. almerja.comucalgary.ca The transition state involves a substantial buildup of positive charge on the carbon atom that can best stabilize it. Consequently, the nucleophile attacks the more substituted carbon, which is the C-3 position (the carbon atom bonded to the propyl group). This regioselectivity is driven by the formation of a more stable, albeit partial, secondary carbocation at C-3 compared to the alternative at C-2. youtube.com
The table below summarizes the expected major products from the ring-opening of this compound under different catalytic conditions.
| Catalyst Condition | Mechanism | Site of Nucleophilic Attack | Major Product Structure |
| Basic (e.g., NaOCH₃) | SN2-like | C-2 (Less substituted) | 3-Methoxyheptane-1,2-diol |
| Acidic (e.g., H₂SO₄/CH₃OH) | SN1-like | C-3 (More substituted) | 2-Methoxyheptane-1,3-diol |
The ring-opening of the oxirane in this compound is a stereospecific process. Consistent with an SN2-type mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond. chemistrysteps.comyoutube.com This backside attack results in a complete inversion of configuration at the center of attack. masterorganicchemistry.comkhanacademy.org If the reaction occurs at a chiral center, its stereochemistry will be inverted in the resulting diol product. masterorganicchemistry.comyoutube.com This stereochemical outcome is predictable and consistent whether the reaction is performed under acidic or basic conditions, as even the SN1-like pathway under acid catalysis does not typically proceed through a free, fully formed carbocation that would allow for racemization. ucalgary.cayoutube.com
Under basic conditions, 2,3-epoxy alcohols like this compound can undergo a reversible intramolecular rearrangement known as the Payne rearrangement. wikipedia.orgalmerja.comsynarchive.com This process involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking one of the adjacent epoxide carbons. wikipedia.org
This attack opens the original epoxide ring while forming a new one, resulting in an isomeric 1,2-epoxy alcohol. organicreactions.orguomustansiriyah.edu.iq The reaction is an equilibrium, and the position of this equilibrium typically favors the thermodynamically more stable epoxide, which is often the one with the more highly substituted oxirane ring. almerja.comharvard.edu
For this compound, the Payne rearrangement would establish an equilibrium with its isomer, 1-(2-propyloxiran-2-yl)ethanol. If an external nucleophile is present, it can trap one of the isomers, potentially leading to a product distribution that does not reflect the initial site of reactivity. organicreactions.orguomustansiriyah.edu.iq For instance, if the terminal 1,2-epoxide is a minor component at equilibrium but reacts faster with the nucleophile due to reduced steric hindrance, the final product may derive predominantly from that isomer. almerja.comewha.ac.kr
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in this compound can undergo characteristic alcohol reactions, provided the reagents and conditions are chosen to be compatible with the sensitive epoxide ring.
Key transformations include:
Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-propyloxiran-2-yl)ethan-1-one. Milder oxidizing agents such as pyridinium chlorochromate (PCC) are often preferred over harsher reagents like chromic acid (Jones reagent) to minimize the risk of concurrent epoxide ring-opening or other side reactions. libretexts.orgkhanacademy.org
Esterification and Etherification : The hydroxyl group can be converted to an ester or an ether through reactions with acyl chlorides, anhydrides, or alkyl halides (under basic conditions via the Williamson ether synthesis). These derivatizations can serve as a protecting group strategy to prevent the hydroxyl group from participating in subsequent reactions, such as the Payne rearrangement.
Derivatization for Analysis : The hydroxyl group can be derivatized to facilitate analysis, for instance, by forming derivatives for chromatographic separation or spectroscopic characterization. nih.govresearchgate.net
Metal-Mediated and Organocatalytic Transformations of this compound
Modern synthetic methods employ both metal-based and purely organic catalysts to control the reactivity of epoxy alcohols with high levels of precision.
Metal-Mediated Transformations : Lewis acids (e.g., BF₃·OEt₂, SnCl₄, Ti(OⁱPr)₄) can act as catalysts by coordinating to the epoxide oxygen. youtube.comacs.org This coordination polarizes the C-O bonds, activating the epoxide toward nucleophilic attack, even by weak nucleophiles. ucalgary.ca This activation can also facilitate rearrangements. For example, Lewis acid treatment can promote hydride or alkyl shifts to yield carbonyl compounds. youtube.comacs.org Borinic acids have also been developed as catalysts that can tether to the hydroxyl group and deliver a nucleophile intramolecularly, thereby achieving high regioselectivity in ring-opening reactions that might otherwise be difficult to control. scholaris.ca
Organocatalytic Transformations : Asymmetric organocatalysis offers a powerful strategy for the enantioselective ring-opening of racemic or meso-epoxides. nih.govacs.orgnih.gov Chiral organocatalysts, such as chiral phosphoric acids or thiourea derivatives, can activate the epoxide through hydrogen bonding and simultaneously organize the nucleophile for a stereocontrolled attack. nih.gov This dual activation strategy can be used for desymmetrization or kinetic resolution, providing access to highly valuable, enantioenriched 1,2- or 1,3-diol derivatives. acs.orgnih.gov
Cross-Coupling Reactivity of Functionalized Derivatives
The carbon skeleton of this compound can be further elaborated using cross-coupling reactions, although this typically requires prior functionalization. The native compound does not directly participate in standard palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Stille couplings. cem.comyoutube.comyoutube.com
To engage in such chemistry, a derivative must be prepared where a hydroxyl group is converted into a suitable leaving group for oxidative addition to a metal catalyst (e.g., Pd(0)). A common strategy involves:
Ring-Opening : The epoxide is first opened with a nucleophile to generate a diol.
Selective Functionalization : One of the hydroxyl groups in the resulting diol is selectively converted into a triflate (-OTf) or tosylate (-OTs) group, or into a halide. This selective functionalization can often be achieved by exploiting the different steric environments or reactivity of the primary versus secondary hydroxyl groups that may be present in the diol product.
Cross-Coupling : The resulting alkyl triflate or halide can then serve as the electrophilic partner in a palladium-catalyzed cross-coupling reaction with an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) to form a new carbon-carbon bond. youtube.comorganic-chemistry.org
Alternatively, if the epoxide is opened with a halide nucleophile (e.g., from HCl or HBr), the resulting halohydrin provides a direct precursor for cross-coupling reactions.
Generation and Reactivity of Transient Intermediates (e.g., Aziridinium Ion Analogues)
The reaction pathways involving this compound can be significantly influenced by the formation of transient, high-energy intermediates. Among the most significant of these are aziridinium ion analogues. These three-membered, nitrogen-containing heterocyclic cations are not typically isolated but play a crucial role as fleeting intermediates that dictate the regio- and stereochemical outcome of various synthetic transformations. nih.gov Their high reactivity stems from the inherent ring strain of the aziridine core, making them susceptible to nucleophilic attack. thieme-connect.de
The generation of an aziridinium ion intermediate from this compound typically commences with the nucleophilic ring-opening of the epoxide by an amine. This initial SN2 reaction yields a β-amino alcohol. For the subsequent formation of the aziridinium ion, the hydroxyl group must be converted into a good leaving group, for instance, through protonation or conversion to a sulfonate ester. Intramolecular cyclization via nucleophilic attack by the nitrogen atom then expels the leaving group, forming the strained aziridinium ring. nih.gov
An alternative pathway involves the reaction of the epoxide with a primary or secondary amine, followed by activation of the resulting β-amino alcohol. This process can lead to the formation of a stable aziridine. Subsequent reaction of this non-activated aziridine with an electrophile, such as an acid or an alkyl halide, generates the highly reactive aziridinium ion intermediate. nih.gov The reactivity of the generated aziridinium ion is dependent on the nature of the electrophile used for its formation. nih.gov
Table 1: Comparative Reactivity of Aziridinium Ion Intermediates
| Activating Electrophile | Intermediate Structure | Relative Reactivity |
|---|---|---|
| Acid Halide | N-Acylaziridinium Ion | Highest |
| Haloformate | N-Alkoxycarbonylaziridinium Ion | High |
| Trimethylsilyl Halide | N-Trimethylsilylaziridinium Ion | Moderate |
| Alkyl Halide | N-Alkylaziridinium Ion | Moderate |
| Proton (Acid) | N-Protonylaziridinium Ion | Low |
| Lewis Acid | Lewis Acid-Coordinated Complex | Lowest |
This table is based on computational studies detailing the relative reactivity of various aziridinium intermediates. nih.gov
Once formed, the primary mechanistic pathway for the aziridinium ion is ring-opening via nucleophilic attack. This process relieves the ring strain and leads to the formation of substituted amine products. The regioselectivity of the nucleophilic attack is a critical aspect of the ion's reactivity. Nucleophiles can attack either of the two carbon atoms of the aziridinium ring. The site of attack is governed by both steric and electronic factors, including the substitution pattern on the ring and the nature of the attacking nucleophile. mdpi.com
In the context of the aziridinium ion derived from this compound, nucleophilic attack can occur at the carbon bearing the propyl group or the carbon bearing the ethanol substituent. The outcome of this regioselectivity determines the final structure of the resulting diamine or amino alcohol derivative.
Beyond simple ring-opening, aziridinium intermediates, particularly aziridinium ylides, can undergo a variety of complex rearrangements. nih.govnih.gov These ylides are zwitterionic species typically generated from the reaction of an aziridine with a metal carbene. nih.gov The resulting intermediate can engage in several pericyclic reactions.
Research findings have highlighted several key reactive pathways for aziridinium ylides:
nih.govresearchgate.net-Stevens Rearrangement: This pathway can lead to the formation of azetidines, representing a one-carbon ring expansion. Biocatalysts have been shown to be crucial in controlling the reactivity of the aziridinium ylide intermediates to favor this rearrangement.
nih.govresearchgate.net-Sigmatropic Rearrangement: This rearrangement can also occur, leading to different ring-expanded products such as dehydropiperidines, although sometimes in low yields. nih.gov
Cyclization Reactions: The ylide can be trapped intramolecularly by a tethered nucleophile. For instance, a tethered ketone oxygen can attack the aziridinium ring, leading to the formation of novel bicyclic structures like dehydromorpholines. researchgate.net
The specific reaction pathway followed by the aziridinium ylide intermediate can be tuned by factors such as the steric environment, rotational barriers around the C-N bond of the ylide, and the presence of non-covalent interactions. nih.gov These factors can influence the conformational preferences of the ylide, thereby directing it toward a specific product outcome. nih.govresearchgate.net
Applications of 1 3 Propyloxiran 2 Yl Ethanol As a Synthetic Building Block
Role in the Synthesis of Complex Natural Products and Bioactive Molecules
Epoxy alcohols are crucial intermediates in the total synthesis of a wide array of natural products and biologically active molecules. ingentaconnect.comnih.gov The strategic placement of the epoxide and alcohol functionalities in 1-(3-propyloxiran-2-yl)ethanol allows for its use in elegant synthetic routes to complex targets. The Sharpless asymmetric epoxidation is a foundational method for accessing such chiral epoxy alcohols, highlighting their importance in stereoselective synthesis. ingentaconnect.com
The reactivity of the epoxide ring towards nucleophilic opening is a cornerstone of its synthetic utility. This reaction can proceed with high regio- and stereoselectivity, enabling the formation of intricate stereochemical arrays. For instance, the intramolecular ring-opening of epoxy alcohols can lead to the formation of cyclic ethers, such as tetrahydropyrans, which are common structural motifs in marine polyether natural products. nih.gov While direct examples involving this compound are not extensively documented, the well-established reactivity of analogous 2,3-epoxy alcohols provides a clear blueprint for its potential applications. acs.orgewha.ac.kr
The following table illustrates representative transformations of 2,3-epoxy alcohols that are analogous to the potential reactivity of this compound in the synthesis of complex molecules.
| Precursor | Reagents and Conditions | Product | Application |
| Chiral 2,3-Epoxy Alcohol | Nucleophile (e.g., R₂CuLi, NaN₃, RSH) | 1,2- or 1,3-Diol derivatives | Elaboration to polyketide natural products mdpi.com |
| 4,5-Epoxy Alcohol | Acid or base catalyst | Tetrahydropyran derivative | Synthesis of marine ladder polyethers nih.gov |
| Unsaturated Epoxy Alcohol | Ring-closing metathesis catalyst | Cyclic ether or lactone | Synthesis of macrocyclic natural products nih.gov |
Precursor in the Development of Pharmaceutical and Agrochemical Intermediates
The structural motifs accessible from this compound are of significant interest in the pharmaceutical and agrochemical industries. The 1,2- and 1,3-diol units, as well as amino alcohols derived from the ring-opening of the epoxide, are prevalent in a multitude of commercial drugs and agrochemicals. nih.govgoogle.com
For example, the reaction of epoxides with amines is a common strategy for the synthesis of β-amino alcohols, a class of compounds known for a wide range of biological activities, including use as β-blockers. nih.gov Furthermore, the epoxide functionality itself can be a key pharmacophore in certain drug candidates. The versatility of this compound allows for the generation of a library of diverse structures for biological screening.
The table below showcases potential synthetic pathways from epoxy alcohols to valuable pharmaceutical and agrochemical intermediates.
| Starting Material | Reaction Type | Product Class | Potential Application |
| This compound | Aminolysis (ring-opening with an amine) | β-Amino alcohol | Precursor for β-blockers, antiviral agents nih.gov |
| This compound | Azidolysis followed by reduction | 1,2-Amino alcohol | Chiral building block for various pharmaceuticals |
| This compound | Thiolysis (ring-opening with a thiol) | β-Hydroxy sulfide | Intermediate for antifungal and other bioactive agents |
Utilization in Polymer Chemistry and Advanced Materials Science
Epoxy alcohols can serve as monomers or cross-linking agents in the synthesis of functional polymers and advanced materials. The dual functionality of this compound, with its polymerizable epoxide ring and reactive hydroxyl group, makes it a candidate for creating polymers with unique architectures and properties.
The ring-opening polymerization of epoxides is a well-established method for the production of polyethers. acs.org The presence of the hydroxyl group in this compound can be exploited to initiate polymerization or to be further functionalized post-polymerization. This allows for the synthesis of polymers with pendant hydroxyl groups, which can enhance properties such as hydrophilicity and provide sites for further chemical modification. Additionally, epoxy resins are a major class of thermosetting polymers, and the incorporation of chiral units like this compound could lead to materials with interesting chiroptical properties. google.com
| Monomer/Precursor | Polymerization Method | Polymer Type | Potential Application |
| This compound | Anionic or cationic ring-opening polymerization | Functional polyether | Hydrophilic coatings, biocompatible materials acs.org |
| This compound | Co-polymerization with other epoxides | Cross-linked epoxy resin | Advanced composites, adhesives google.com |
| This compound | Polyaddition with dicarboxylic acids or anhydrides | Polyester | Biodegradable polymers |
Application in the Construction of Chiral Ligands and Organocatalysts
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of new chiral ligands and organocatalysts. Chiral 1,2- and 1,3-diols, as well as amino alcohols, which can be readily synthesized from this compound, are privileged scaffolds for the construction of these crucial tools for asymmetric synthesis. mdpi.com
The stereodefined arrangement of functional groups in derivatives of this compound allows for the creation of effective chiral environments in catalytic processes. For example, chiral amino alcohols can be converted into oxazoline (B21484) ligands, which are widely used in asymmetric catalysis. Similarly, chiral diols can be employed as ligands for a variety of metal-catalyzed transformations or as precursors to chiral phosphoric acids, a powerful class of organocatalysts. nih.govacs.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 1-(3-propyloxiran-2-yl)ethanol (C₇H₁₄O₂), HRMS would provide a highly accurate mass measurement that corresponds to this specific combination of atoms.
| Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
IR Spectroscopy: An IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aliphatic parts of the molecule would appear around 2850-3000 cm⁻¹. The presence of the oxirane ring would be indicated by C-O stretching and ring-breathing vibrations, typically found in the fingerprint region (below 1500 cm⁻¹), including a characteristic band around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H stretch is often weak in Raman, the C-H and C-C stretching vibrations of the alkyl chain and the oxirane ring would be readily observable.
A table of expected vibrational frequencies for the key functional groups in this compound is provided below.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C-O Stretch (oxirane) | ~1250 | Observable |
| C-O Stretch (alcohol) | 1000-1200 | Observable |
Chiroptical Spectroscopy for Absolute Stereochemistry Assignment
Since this compound contains at least two chiral centers (the two carbons of the oxirane ring), it can exist as multiple stereoisomers. Chiroptical spectroscopy techniques are crucial for determining the absolute stereochemistry of a chiral molecule.
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can often be assigned.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These techniques are the vibrational counterparts of ECD and measure the differential absorption (VCD) or scattering (ROA) of circularly polarized infrared or Raman radiation, respectively. They provide a rich fingerprint of the molecule's 3D structure and are powerful tools for determining the absolute configuration of complex molecules.
Theoretical and Computational Investigations of 1 3 Propyloxiran 2 Yl Ethanol
Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO Analysis, Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to predict a variety of molecular properties. nih.govdntb.gov.uaresearchgate.net For 1-(3-propyloxiran-2-yl)ethanol, DFT calculations would typically be used to determine its optimized geometry, electronic energy, and the distribution of electron density.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. dntb.gov.uaresearchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite.
Without specific studies on this compound, it is not possible to provide the calculated values for its HOMO and LUMO energies or the resulting energy gap. Such data would typically be presented in a table format, as shown below for a hypothetical molecule.
| Computational Parameter | Hypothetical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap | - |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements, known as conformations, due to the rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods are used to map the potential energy surface (PES) of the molecule, which illustrates the energy of the system as a function of its geometry. researchgate.netemory.edu
By mapping the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points). researchgate.net This information is vital for understanding the molecule's physical and chemical properties, as the population of different conformers can influence its reactivity. For a molecule like this compound, with several rotatable bonds, the PES can be complex. researchgate.netemory.edu
As no conformational analyses or PES mapping studies for this compound were found, no data on its stable conformers or the energy barriers for their interconversion can be presented.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate the most likely pathway for a reaction. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. researchgate.net
For this compound, computational studies could explore various reactions, such as the opening of the epoxide ring under different conditions or reactions involving the hydroxyl group. These studies would identify the transition state structures and calculate the activation energies, providing insight into the reaction kinetics. nih.gov
However, the search did not yield any computational studies on the reaction mechanisms involving this compound. Therefore, no information on its potential reaction pathways or the associated transition states and activation energies is available.
Solvent Effects on Molecular Properties and Reactivity through Computational Modeling
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govchemrxiv.org Computational models can simulate these solvent effects in several ways, from implicit continuum models that represent the solvent as a uniform medium with a specific dielectric constant, to explicit models that include individual solvent molecules. nih.govajchem-a.com
These models can be used to calculate how the solvent affects the electronic structure, conformational equilibrium, and reaction mechanisms of this compound. For instance, a polar solvent might stabilize charged intermediates or transition states, thereby altering reaction rates. nih.govajchem-a.com
Despite the importance of solvent effects, no computational studies modeling the behavior of this compound in different solvents were identified in the literature search.
Emerging Trends and Future Research Directions
Innovations in Green Chemistry Approaches for 1-(3-Propyloxiran-2-yl)ethanol Synthesis and Derivatization
The principles of green chemistry, which focus on designing chemical processes that minimize waste and reduce the use of hazardous substances, are increasingly integral to modern pharmaceutical and chemical manufacturing. unibo.itdcatvci.orgjocpr.com The application of these principles to the synthesis and derivatization of this compound is a key area for future research, aiming for more sustainable and efficient production pathways. mdpi.com
Key green chemistry innovations applicable to this compound include:
Biocatalysis: Enzymes offer high selectivity under mild conditions, reducing energy consumption and by-product formation. european-coatings.com For the synthesis of chiral epoxy alcohols like this compound, enzymes such as epoxide hydrolases and glutathione (B108866) S-transferases (GSTs) are particularly relevant. european-coatings.comnih.gov These biocatalysts can be used for kinetic resolution of racemic epoxide mixtures or for the enantioselective epoxidation of corresponding allylic alcohols, providing access to highly pure stereoisomers. nih.govnih.gov
Renewable Feedstocks: A significant goal of green chemistry is the use of renewable starting materials instead of petroleum-based feedstocks. dcatvci.org Research could focus on developing synthetic routes to this compound from bio-based resources. For instance, platform chemicals derived from lignin (B12514952) or cellulose (B213188) could potentially be converted into the necessary precursors for the target molecule, analogous to the synthesis of bio-based epoxies from compounds like ferulic acid and vanillyl alcohol. rsc.orgaiche.org
Greener Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and health risks. jocpr.com Future synthetic strategies would benefit from employing safer, alternative solvents such as water, supercritical CO2, or bio-based solvents. jocpr.com Furthermore, optimizing reactions to run at ambient temperature and pressure minimizes energy demand, aligning with the core principles of energy efficiency in green chemistry. dcatvci.org Microwave-assisted synthesis is another technique that can reduce reaction times and solvent volumes. mdpi.com
| Green Chemistry Principle | Application to this compound | Potential Advantage |
|---|---|---|
| Use of Biocatalysts | Enzymatic kinetic resolution or asymmetric epoxidation. | High enantioselectivity, mild reaction conditions, reduced waste. european-coatings.comnih.gov |
| Renewable Feedstocks | Synthesis from lignin- or cellulose-derived platform chemicals. | Reduced reliance on fossil fuels, improved sustainability. rsc.orgaiche.org |
| Safer Solvents | Replacing hazardous organic solvents with water or supercritical fluids. | Lower toxicity and environmental impact. jocpr.com |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and production costs. dcatvci.org |
Development of Highly Selective Catalytic Systems for Complex Transformations
The dual functionality of this compound (an epoxide and an alcohol) allows for a wide range of chemical transformations. The development of highly selective catalytic systems is crucial for controlling the outcome of these reactions, particularly for creating complex molecular architectures with specific stereochemistry.
Future research will likely focus on:
Catalytic Kinetic Resolution: For separating enantiomers from a racemic mixture, the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is an exceptionally effective method for terminal epoxides. acs.org This technique can provide both the unreacted epoxide and the corresponding 1,2-diol in highly enantioenriched forms. acs.org Applying this system to this compound could be a practical route to obtaining its specific stereoisomers, which are valuable as chiral building blocks. The high selectivity factors (k_rel) observed for a wide variety of epoxides suggest this approach would be highly effective. acs.orgnih.gov
Regioselective Ring-Opening: The epoxide ring can be opened by various nucleophiles. Catalysts are key to controlling which of the two epoxide carbons is attacked (regioselectivity). Transition metal catalysts (e.g., palladium, rhodium) and chiral phosphoric acids have been successfully used for the selective ring-opening of other epoxy alcohols to form products like tetrahydropyrans. rsc.org The development of catalysts tailored for this compound would enable its conversion into a diverse array of derivatives through reactions with nucleophiles such as amines, halides, or carbon-based reagents. youtube.comresearchgate.net
Intramolecular Cyclizations: The presence of the hydroxyl group allows for intramolecular reactions where it acts as a nucleophile to open the epoxide ring. This can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans. rsc.orgresearchgate.net The selectivity of these cyclizations (i.e., the size of the ring formed) can be controlled by specific metal catalysts, providing a pathway to complex heterocyclic structures that are common motifs in biologically active molecules. rsc.org
| Catalytic System | Transformation | Significance for this compound |
|---|---|---|
| Chiral (salen)Co(III) Complexes | Hydrolytic Kinetic Resolution (HKR) | Efficient production of enantiomerically pure epoxide and diol. acs.org |
| Palladium or Rhodium Catalysts | Regioselective Ring-Opening/Cyclization | Controlled synthesis of complex derivatives like tetrahydropyrans. rsc.org |
| Chiral Phosphoric Acids | Acid-Catalyzed Intramolecular Cyclization | Formation of specific bicyclic ether products from derivatives. rsc.org |
| Titanium Catalysts | anti-Markovnikov Reduction | Selective reduction of the epoxide to form specific diols. organic-chemistry.org |
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
For this compound, AI and ML could be applied in several ways:
Reaction Outcome Prediction: ML models can be trained on large databases of chemical reactions to predict the products, yields, and selectivity of reactions involving this compound under various conditions. nih.govrjptonline.org This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. researchgate.net
Synthesis Optimization: AI-driven platforms can optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound or its derivatives. youtube.com Bayesian optimization, for example, can efficiently explore a vast "haystack" of possible reaction conditions to find the optimal "needle". technologynetworks.comyoutube.com
Property Prediction: By analyzing its molecular structure, ML models can predict the physicochemical and potential biological properties of novel derivatives of this compound before they are ever synthesized. rsc.org This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a specific application.
Structure Elucidation: AI tools are also being developed to help determine the precise three-dimensional structure of complex chiral molecules by analyzing spectroscopic data, which is crucial for understanding biological activity. aihub.org
Exploration of Novel Biological Activities of Derivatives of this compound (excluding clinical data)
Functionalized small molecules are the cornerstone of drug discovery. The structural features of this compound make it an attractive scaffold for generating libraries of diverse derivatives for biological screening. The epoxide is a reactive group that can be opened to install a wide variety of functional groups, while the alcohol provides another handle for modification.
Future research in this area would involve:
Combinatorial Synthesis: Creating a library of derivatives by reacting this compound with a range of nucleophiles (e.g., amines, thiols, phenols) to open the epoxide ring and a range of electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to modify the alcohol.
Preclinical Screening: Testing these new compounds in a variety of preclinical in vitro assays to identify potential biological activities. The search for novel compounds with antimicrobial properties, for instance, is a major global health priority due to rising antibiotic resistance. nih.govresearchgate.net Derivatives could be screened for:
Antimicrobial activity: Against panels of pathogenic bacteria and fungi. nih.gov
Anticancer activity: Assessing cytotoxicity against various human cancer cell lines. mdpi.comresearchgate.net
Enzyme inhibition: Targeting specific enzymes involved in disease pathways.
Anti-inflammatory activity: Evaluating effects in cell-based models of inflammation. mdpi.com
The discovery of a derivative with significant activity in any of these areas would serve as a starting point for a medicinal chemistry program to optimize its potency and properties. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Propyloxiran-2-yl)ethanol, and what key reagents are critical for controlling stereochemistry?
- Methodological Answer : The compound can be synthesized via epoxidation of allylic alcohols followed by reduction. For example, stereochemical control in similar epoxides (e.g., (2R,3S)-3-Propyloxirane-2-carbaldehyde) is achieved using NaBH₄ in dichloromethane with catalytic ethanol at 0°C, followed by purification via flash chromatography (50% ether in pentanes). Critical reagents include chiral catalysts for asymmetric epoxidation and temperature-controlled conditions to prevent racemization .
Q. How is the structure of this compound validated using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks at δ ~3.95 ppm (CHOH) and δ 61.86 ppm (epoxide carbons) confirm the alcohol and oxirane groups.
- IR Spectroscopy : Absorbances near 3400 cm⁻¹ (O-H stretch) and 1020 cm⁻¹ (C-O of epoxide).
- HRMS : Exact mass matching [M+H]⁺ (e.g., C₆H₁₃O₂ requires m/z 117.0916) .
Q. What are the optimal storage conditions for this compound to prevent degradation?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., dichloromethane or ether). Avoid exposure to moisture or acidic conditions, which may hydrolyze the epoxide ring .
Advanced Research Questions
Q. How can contradictory NMR data for this compound derivatives be resolved, particularly in stereochemical assignments?
- Methodological Answer : Use NOESY/ROESY to confirm spatial proximity of protons. For example, coupling constants (J values) between epoxide protons (δ ~2.94–3.02 ppm) and adjacent CHOH groups help distinguish cis vs. trans stereochemistry. Cross-validation with X-ray crystallography or chiral chromatography is recommended .
Q. What computational methods are effective in predicting the reactivity of the epoxide ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ring-opening reactions. Parameters include nucleophilic attack angles and transition-state energies. Solvent effects (e.g., ethanol polarity) are incorporated using PCM models .
Q. How does the presence of the propyl chain influence the compound’s biological activity compared to shorter alkyl analogs?
- Methodological Answer : Conduct comparative SAR studies using in vitro assays (e.g., enzyme inhibition). The propyl chain may enhance lipophilicity, affecting membrane permeability. Use logP calculations (e.g., PubChem data) and cytotoxicity assays in cell lines (e.g., HepG2) to quantify effects .
Q. What strategies mitigate racemization during large-scale synthesis of enantiopure this compound?
- Methodological Answer : Use low-temperature (-78°C) lithiation or enzymatic resolution (e.g., lipase-mediated kinetic resolution). Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99%. Monitor optical rotation ([α]D) to track purity .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the environmental impact of this compound’s degradation byproducts?
- Methodological Answer : Perform OECD 301F biodegradation tests in aerobic aqueous systems. Analyze metabolites via LC-MS/MS and quantify ecotoxicity using Daphnia magna assays. Compare results to structurally related epoxides (e.g., 2-phenoxyethanol) .
Q. What statistical approaches are suitable for reconciling variability in reaction yields across different synthetic batches?
- Methodological Answer : Apply Design of Experiments (DoE) with factors like temperature, solvent ratio, and catalyst loading. Use ANOVA to identify significant variables. For batch-to-batch consistency, implement process analytical technology (PAT) for real-time monitoring .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | Not reported (likely liquid at RT) | |
| Optical Rotation ([α]D) | -13.2 (c = 0.42, CHCl₃) | |
| HRMS ([M+H]⁺) | 117.0917 (calc. 117.0916 for C₆H₁₃O₂) | |
| LogP (Predicted) | ~1.2 (PubChem data for analogs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
